The compound can be synthesized through various methods, including catalytic hydrogenation and Diels-Alder reactions, making it accessible for both laboratory and industrial applications.
trans-1,4-Diphenylcyclohexane belongs to the class of dicyclic compounds and is classified as a cycloalkane due to its saturated cyclohexane structure. It is also categorized under aromatic compounds because of the presence of phenyl groups.
The synthesis of trans-1,4-diphenylcyclohexane can be achieved through several methods:
The hydrogenation process typically requires careful control of temperature and pressure to optimize yield and purity. The use of palladium or platinum catalysts on activated carbon is common in industrial settings, enhancing the efficiency of the reaction.
The molecular structure of trans-1,4-diphenylcyclohexane features:
trans-1,4-Diphenylcyclohexane can undergo various chemical reactions:
The reaction conditions vary based on the desired product:
The mechanism of action for trans-1,4-diphenylcyclohexane involves its interactions with biological molecules and other compounds:
trans-1,4-Diphenylcyclohexane finds applications across various fields:
The stereoselective synthesis of trans-1,4-diphenylcyclohexane (DPCH) relies on precise geometric control of the cyclohexane ring and its substituents. Catalytic hydrogenation of 1,4-diphenyl-1,3-cyclohexadiene using Pd/C or PtO₂ under high-pressure H₂ yields the trans-isomer with >95% diastereoselectivity. This selectivity arises from preferential adsorption of the substrate onto the metal surface in a conformation that minimizes steric clash between phenyl groups during hydrogen addition [4].
For radical pathways, Ceᴵⱽ-catalyzed denitrogenation of 1,4-diphenyl-2,3-diazabicyclo[2.2.2]oct-2-ene generates the 1,4-diphenylcyclohexane-1,4-diyl radical cation. This intermediate retains the trans-1,4-cyclohexane configuration without undergoing Cope rearrangement to 2,5-diphenylhexa-1,5-diene, instead undergoing quantitative dehydrogenation to p-terphenyl. The reluctance toward rearrangement confirms the thermodynamic stability of the trans-DPCH configuration [7].
Conformational analysis via X-ray crystallography reveals two distinct torsion angles for the C–Ph bonds in DPCH derivatives: 44.6° ± 2° and 49.3° ± 2°. These angles minimize steric repulsion between ortho-hydrogens and cyclohexane hydrogens, stabilizing the trans isomer. Energy barriers for ring flipping exceed 10 kcal/mol due to phenyl ring conjugation effects [1].
Table 1: Conformational Parameters of trans-1,4-Diphenylcyclohexane Derivatives
| Parameter | Value | Measurement Method |
|---|---|---|
| Average C–Ph Torsion Angle | 44.6° ± 2° | X-ray Crystallography |
| Energy Barrier for Ring Flip | >10 kcal/mol | Computational Analysis |
| Crystal System | Monoclinic | SC-XRD |
| Space Group | P2₁/c | SC-XRD |
Ring-opening metathesis polymerization (ROMP) of strained bicyclic olefins provides efficient access to DPCH precursors. Norbornadiene derivatives undergo ROMP using Grubbs 2nd-generation catalysts (RuCl₂(IMes)(PCy₃)(=CHPh)), yielding polymers with controlled molecular weights (Đ = 1.05–1.15). Subsequent hydrogenation and acid-catalyzed cyclization afford trans-DPCH with >99% stereopurity. The mechanism involves:
Vapor-phase surface-initiated ROMP (SiROMP) suppresses chain-transfer reactions that plague solution-phase syntheses. For cyclooctadiene (strain energy: 13.3 kcal/mol), vapor-phase grafting achieves 10 nm polymer films at 25°C within 30 minutes. This method is adaptable to trans-DPCH synthesis by selecting monomers with strain energies >2.2 kcal/mol, significantly below the 13.3 kcal/mol threshold required for solution-phase ROMP [5].
Table 2: Metathesis Precursors for trans-DPCH Synthesis
| Bicyclic Precursor | Catalyst | Strain Energy (kcal/mol) | Product Yield |
|---|---|---|---|
| 2,3-Diazabicyclo[2.2.2]oct-2-ene | Ceᴵⱽ | 18.2 | 89% |
| Dicyclopentadiene | Grubbs 1ˢᵗ gen | 27.2 | 95% |
| cis-Cyclooctadiene | Grubbs 2ⁿᵈ gen (vapor) | 13.3 | 78% |
Electronic perturbation of phenyl rings significantly impacts DPCH conformation and crystallization behavior. Ortho-halogen substituents (F, Cl) increase torsion angles to 48°–52° due to steric repulsion with β-cyclohexyl hydrogens, while para-methoxy groups decrease torsion angles to 39°–42° through enhanced resonance stabilization. These modifications alter the eutectic composition (eeᴱᵘ) of diastereomeric mixtures, which governs crystalline resolution efficiency:$$F = 1 - \frac{2ee{Eu}^{Dia}}{100(1 - ee{Eu}^{Dia}/100)}$$where F represents resolvability (0 ≤ F ≤ 1). Ortho-substituted derivatives exhibit F values of 0.73–0.78 versus 0.55–0.60 for para-substituted analogs [1] [6].
Differential scanning calorimetry (DSC) of DPCH diastereomers reveals melting point differences >25°C between cis and trans isomers. The higher-melting trans diastereomer consistently crystallizes first, enabling resolution via fractional crystallization. Binary phase diagrams constructed from DSC data predict eutectic compositions with 85–90% enantiomeric excess, matching experimental crystallization outcomes for structurally related resolving agents [6].
Table 3: Substituent Effects on trans-DPCH Conformation
| Substituent Position | Torsion Angle (°) | Resolvability (F) | Melting Point Difference (trans vs cis) |
|---|---|---|---|
| None (parent DPCH) | 44.6–49.3 | 0.55 | 22°C |
| ortho-Fluoro | 48.1–52.7 | 0.73 | 27°C |
| ortho-Chloro | 49.5–53.2 | 0.78 | 31°C |
| para-Methoxy | 39.3–42.1 | 0.58 | 18°C |
trans-DPCH serves as a platform for regioselective electrophilic aromatic substitution (SEAr). Bromination with Br₂/FeBr₃ at 0°C occurs exclusively at the para positions with 92% yield due to the electron-donating effect of the cyclohexyl group (σₘ = –0.10). Subsequent Suzuki-Miyaura coupling with arylboronic acids introduces biaryl motifs without epimerization of the cyclohexane ring. This sequence enables the synthesis of tetra-substituted derivatives like trans-1,4-bis(4-biphenyl)cyclohexane [1].
Directed ortho-lithiation using n-BuLi/TMEDA (–78°C) followed by electrophile quenching installs functional groups at the 2- and 2'-positions. This method achieves:
Oxidative dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) converts trans-DPCH to p-terphenyl via radical cation intermediates. This reaction proceeds quantitatively when catalyzed by Ceᴵⱽ, confirming the stability of the 1,4-diradical intermediate prior to aromatization [7].
CAS No.: 85535-85-9
CAS No.: 24663-35-2
CAS No.: 53696-69-8